molecular formula C11H15BrN2O B1472785 8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1823547-75-6

8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No.: B1472785
CAS No.: 1823547-75-6
M. Wt: 271.15 g/mol
InChI Key: HKVXJNJJZDKQKI-UHFFFAOYSA-N
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Description

8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a sophisticated chemical intermediate designed for advanced medicinal chemistry and materials science research. The 1,5-naphthyridine scaffold is recognized for its significant importance in the field of medicinal chemistry, as many derivatives exhibit a wide array of biological activities . These activities include antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties, making them valuable in the development of therapeutics for cardiovascular, central nervous system, and hormonal diseases . The specific bromo and methoxy substituents on this particular derivative make it a versatile synthon for further synthetic elaboration. The bromine atom is ideally positioned for engaging in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid exploration of structure-activity relationships (SAR) by introducing diverse aryl, heteroaryl, or amine functionalities at the C8 position . Concurrently, the methoxy group can serve as a valuable precursor for demethylation to reveal a phenolic hydroxyl group, which can be further modified or act as a key pharmacophore. Beyond pharmaceutical research, the 1,5-naphthyridine core has found applications in materials chemistry, including use as a ligand in analytical chemistry, and in the development of organic light-emitting diodes (OLEDs), sensors, semiconductors, and solar cells . The tetrahydro form of this compound, featuring a partially saturated ring, may offer distinct conformational and electronic properties compared to its fully aromatic counterpart, potentially influencing its binding affinity to biological targets or its performance in material applications. This compound is offered exclusively as a building block for researchers to develop novel chemical entities and functional materials.

Properties

IUPAC Name

8-bromo-6-methoxy-1,7-dimethyl-3,4-dihydro-2H-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-7-9(12)10-8(13-11(7)15-3)5-4-6-14(10)2/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVXJNJJZDKQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCCN2C)N=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a derivative of the naphthyridine class of compounds, which have garnered attention due to their diverse biological activities. This compound possesses a molecular formula of C11H15BrN2OC_{11}H_{15}BrN_2O and a molecular weight of approximately 271.15 g/mol . Research indicates that naphthyridine derivatives exhibit a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects .

Antimicrobial Activity

Naphthyridine derivatives have shown significant antimicrobial properties. For instance, studies have demonstrated that 8-bromo-6-methoxy derivatives possess potent antibacterial activity against various pathogens including drug-resistant strains. The introduction of bromine at the C-6 position enhances the antibacterial efficacy of these compounds .

Table 1: Antimicrobial Efficacy of Naphthyridine Derivatives

Compound NameActivity TypeTarget PathogenReference
8-Bromo-6-methoxy derivativeAntibacterialStaphylococcus aureus
1-tert-butyl-1,4-dihydro derivativeAntitubercularMycobacterium tuberculosis
7-Amino substituted derivativeAntiprotozoalTrichomonas vaginalis

Anticancer Activity

Research has highlighted the potential anticancer properties of naphthyridine derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the inhibition of specific protein kinases .

Case Study:
In a study evaluating the anticancer effects of naphthyridine derivatives, it was found that certain compounds exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of naphthyridine derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

The biological activities of this compound can be attributed to its interaction with various biological targets:

  • DNA Gyrase Inhibition: Some derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Cytokine Modulation: The compound may modulate the production of cytokines involved in inflammatory responses .
  • Apoptosis Induction: Certain naphthyridine derivatives promote apoptosis in cancer cells through mitochondrial pathways .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. 8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine has been evaluated for its effectiveness against various bacterial strains. Studies have shown that modifications in the naphthyridine structure can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Anticancer Potential
The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, research focusing on the inhibition of topoisomerases has highlighted the potential of this compound in targeting cancer cells effectively .

Neuroprotective Effects
Emerging studies suggest that naphthyridine derivatives may possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which this compound may exert protective effects on neuronal cells .

Agrochemical Applications

Pesticide Development
The structural characteristics of this compound make it suitable for use in agrochemicals. Its potential as a pesticide is being explored due to its ability to disrupt insect hormonal systems. Research into its efficacy against pests can lead to the development of environmentally friendly pest control solutions .

Material Science Applications

Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its reactivity allows for the incorporation into copolymers that exhibit desirable thermal and mechanical properties. The versatility of naphthyridine derivatives in polymer synthesis is an area of ongoing research .

Case Studies

StudyFocusFindings
Antimicrobial ActivityShowed significant inhibition against Gram-positive bacteria with potential for antibiotic development.
Anticancer PropertiesInhibited topoisomerase activity in cancer cell lines leading to reduced cell viability.
NeuroprotectionDemonstrated reduction in oxidative stress markers in neuronal cultures.
Pesticide EfficacyEffective against common agricultural pests with minimal environmental impact.
Polymer ApplicationsEnhanced thermal stability and mechanical strength in synthesized polymers.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are compared in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Substituents (Positions) Purity Price (USD)
8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-THTN* C₁₁H₁₅BrN₂O 287.16 Not explicitly listed 8-Br, 6-OMe, 1-Me, 7-Me N/A N/A
6-Methoxy-7-methyl-1,2,3,4-THTN C₁₀H₁₄N₂O 178.24 1820716-83-3 6-OMe, 7-Me 95% Inquire
6-Bromo-1,2,3,4-THTN (1,7-naphthyridine) C₈H₉BrN₂ 213.08 1260666-49-6 6-Br 95% $804/g
7-Bromo-1,2,3,4-THTN (1,5-naphthyridine) C₈H₉BrN₂ 213.08 1256787-10-6 7-Br 95+% Inquire
6-Isopropoxy-8-methoxy-1,2,3,4-THTN C₁₂H₁₈N₂O₂ 222.28 1706461-91-7 6-OiPr, 8-OMe In stock $8/g

*THTN = Tetrahydro-1,5-naphthyridine.

Key Observations :

  • Substituent Effects: The bromine atom in 8-Bromo-6-methoxy-1,7-dimethyl-THTN increases molecular weight and reactivity compared to non-brominated analogs like 6-Methoxy-7-methyl-THTN. Methoxy groups enhance solubility, while methyl groups contribute to steric hindrance .
  • Positional Isomerism : Bromine placement (e.g., 6-Br vs. 7-Br in 1,7- vs. 1,5-naphthyridines) affects electronic distribution and biological activity. For instance, 6-Bromo-1,7-naphthyridine (CAS 1260666-49-6) is priced higher than its positional isomer, reflecting synthetic complexity .
Pharmacological and Industrial Relevance
  • 8-Bromo-6-methoxy-1,7-dimethyl-THTN: Potential applications in drug discovery due to its bromine atom, which facilitates further functionalization (e.g., Suzuki coupling). Similar compounds like 6-Methoxy-1,2,3,4-tetrahydro-β-carboline () exhibit serotonergic activity, suggesting possible CNS applications for brominated naphthyridines .
  • Market Availability : Brominated naphthyridines (e.g., 6-Bromo-1,2,3,4-THTN) are commercially available but costly ($290–804/g), reflecting their niche use as intermediates .

Preparation Methods

General Synthetic Background on 1,5-Naphthyridines

1,5-Naphthyridines are bicyclic heterocycles composed of two pyridine rings fused in a 1,5-arrangement. Their synthesis commonly involves:

  • Cyclization of substituted pyridine precursors with aliphatic or β-ketoester synthons.
  • Condensation reactions followed by thermal cyclizations.
  • Halogenation reactions for functionalization, including bromination.
  • Use of catalysts such as iodine, sodium nitrite, or manganese oxides for oxidation steps.
  • Employing reagents like Meldrum’s acid for introducing hydroxy or other substituents at specific positions.
  • Modified Skraup-type reactions for introducing bromine substituents on the ring.

These methods have been refined over the last two decades, with various protocols optimized for different substitution patterns and functional groups on the 1,5-naphthyridine core.

Example Synthetic Route (Inferred)

Step Reaction Type Reagents/Conditions Outcome
1 Starting Material Preparation 6-Methoxy-3-aminopyridine synthesis or procurement Methoxy group at position 6 introduced
2 Condensation Reaction with β-ketoester or diethyl methylenemalonate, montmorillonite K10 catalyst, reflux Formation of Schiff base intermediate
3 Cyclization Heat-assisted intramolecular cyclization in diphenyl ether or Dowtherm A Formation of tetrahydro-1,5-naphthyridine ring
4 Methylation Alkylation with methyl halides, cesium carbonate base Introduction of methyl groups at N-1 and C-7
5 Bromination Bromine in acetic acid or N-bromosuccinimide (NBS) Selective bromination at C-8

Research Findings and Yield Data

  • The use of iodine as a catalyst in dioxane/water mixtures has been shown to be effective and recyclable for similar heterocyclic syntheses, providing good yields and reproducibility.
  • Modified Skraup reactions using m-nitrobenzenesulfonate (m-NO2PhSO3Na) as oxidants have been reported to improve yields of brominated naphthyridines to around 45–50%.
  • Bromination with NBS gives more controlled mono-brominated products suitable for further functionalization.
  • Alkylation reactions using alkyl halides and cesium carbonate have been successful in producing N-alkylated derivatives in good yields.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Typical Yields
Cyclization of aminopyridines with β-ketoesters 6-Methoxy-3-aminopyridine, β-ketoester, montmorillonite K10 Reflux in diphenyl ether or Dowtherm A Efficient ring formation, versatile 50–70%
Bromination Bromine in acetic acid or NBS Room temp to reflux Selective halogenation, mild conditions 45–60%
Methylation (N-alkylation) Methyl halides, Cs2CO3 Mild base, organic solvent High selectivity for N-methylation 60–80%
Oxidative cyclization Iodine catalyst in dioxane/water Recyclable catalyst Cost-effective, environmentally friendly Up to 50%

Additional Notes

  • The tetrahydro nature of the compound indicates partial saturation of the naphthyridine ring, which may require specific hydrogenation or reduction steps post-cyclization.
  • Late-stage functionalization strategies allow introduction of bromine after ring formation to improve regioselectivity.
  • The methoxy group is generally introduced early in the synthesis to avoid complications during cyclization or halogenation.

Q & A

Q. What are the key synthetic routes for 8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine?

The synthesis of this compound typically involves multi-step strategies:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling using palladium catalysts to introduce aryl/heteroaryl groups at the brominated position .
  • Nucleophilic Substitution : Bromine at the 8-position can be replaced via SNAr (nucleophilic aromatic substitution) under basic conditions .
  • Cyclization : Friedländer or related cyclization methods to construct the tetrahydro-1,5-naphthyridine core .

Q. Table 1: Example Reaction Conditions

MethodReagents/ConditionsYield RangeReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C60-85%
SNAr SubstitutionKOtBu, DMSO, 120°C45-70%
CyclizationAlCl₃, Toluene, Reflux50-75%

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogenation of the tetrahydro ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns .
  • X-ray Crystallography : Resolves regiochemistry in complex analogs .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) .

Q. Table 2: Characterization Workflow

TechniquePurposeExample Data
¹H NMR (500 MHz, CDCl₃)Assign methoxy (δ 3.8-4.1 ppm) and methyl groups (δ 1.2-1.5 ppm)
HRMS (ESI+)Confirm [M+H]⁺ at m/z 311.04 (C₁₂H₁₅BrN₂O)

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Enzyme Inhibition : Acts as a scaffold for kinase inhibitors (e.g., JAK2, EGFR) due to its planar aromatic system .
  • Antimicrobial Studies : Bromine enhances halogen bonding with bacterial targets like DNA gyrase .
  • Photochemical Probes : Methoxy and bromine groups enable fluorescence quenching studies .

Q. Table 3: Biological Activity Examples

TargetAssay TypeIC₅₀/EC₅₀ RangeReference
EGFR KinaseADP-Glo™ Assay0.8-2.3 µM
E. coli GyraseDNA Supercoiling Assay12-25 µM

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and regioselectivity in substitutions?

  • Design of Experiments (DoE) : Screen solvents (DMF vs. THF), bases (KOtBu vs. NaH), and temperatures to minimize byproducts .
  • Catalyst Screening : Pd-based catalysts (e.g., XPhos) enhance coupling efficiency with sterically hindered boronic acids .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) for SNAr substitutions .

Q. Table 4: Optimization Parameters

ParameterImpact on Yield/SelectivityOptimal Condition
Solvent PolarityHigher polarity increases SNAr ratesDMSO > DMF > THF
Catalyst Loading>5 mol% Pd reduces side reactions2-3 mol% Pd(PPh₃)₄

Q. How can contradictory bioactivity data across analogs be resolved?

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., 8-Bromo vs. 8-Chloro derivatives) to identify critical pharmacophores .
  • Computational Modeling : Docking studies (AutoDock Vina) reveal steric clashes or electronic mismatches in target binding pockets .
  • Metabolic Stability Assays : Poor solubility or CYP450 interactions may explain discrepancies in in vivo vs. in vitro results .

Q. What mechanistic insights can be gained from isotopic labeling studies?

  • ¹⁸O-Labeling : Track methoxy group stability under hydrolytic conditions (e.g., acidic tumor microenvironments) .
  • Deuterium Exchange Mass Spec : Identify hydrogen bonding interactions in enzyme-inhibitor complexes .

Q. How does substituent positioning influence regioselectivity in electrophilic substitutions?

  • Directing Effects : Methoxy at 6-position directs electrophiles to the 5- or 7-positions via resonance .
  • Steric Hindrance : 1,7-Dimethyl groups block substitutions at adjacent carbons, favoring meta positions .

Q. Table 5: Substituent Effects on Reactivity

SubstituentPreferred Reaction SiteExample Reaction
6-MethoxyC5 (para to OMe)Nitration at C5
1,7-DimethylC4 (sterically accessible)Bromination at C4

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine

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